molecular formula C14H13N5 B12585379 (2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile CAS No. 649759-80-8

(2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile

Cat. No.: B12585379
CAS No.: 649759-80-8
M. Wt: 251.29 g/mol
InChI Key: QUBKZJGNWRSMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile is a chemical compound that features both azide and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile typically involves the reaction of 3-phenylprop-2-en-1-yl bromide with sodium azide, followed by the addition of malononitrile. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azide group, which can be explosive under certain conditions .

Chemical Reactions Analysis

Types of Reactions

(2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Triazoles.

Scientific Research Applications

(2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile largely depends on the specific reaction it undergoes. For example, in the CuAAC reaction, the azide group reacts with an alkyne to form a triazole ring. This reaction is catalyzed by copper ions, which facilitate the cycloaddition process .

Comparison with Similar Compounds

Similar Compounds

    (2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile: Contains both azide and nitrile groups.

    (2-Azidoethyl)(3-phenylprop-2-en-1-yl)acetate: Contains an ester group instead of nitrile.

    (2-Azidoethyl)(3-phenylprop-2-en-1-yl)amine: Contains an amine group instead of nitrile.

Uniqueness

The presence of both azide and nitrile groups in this compound makes it a versatile compound for various chemical transformations.

Properties

CAS No.

649759-80-8

Molecular Formula

C14H13N5

Molecular Weight

251.29 g/mol

IUPAC Name

2-(2-azidoethyl)-2-(3-phenylprop-2-enyl)propanedinitrile

InChI

InChI=1S/C14H13N5/c15-11-14(12-16,9-10-18-19-17)8-4-7-13-5-2-1-3-6-13/h1-7H,8-10H2

InChI Key

QUBKZJGNWRSMID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCC(CCN=[N+]=[N-])(C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.